molecular formula C11H21NO B13185220 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol

2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol

Cat. No.: B13185220
M. Wt: 183.29 g/mol
InChI Key: QVKSUMDKMSBRSR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol is a chemical compound with the CAS Registry Number 1855637-74-9 . It has a molecular formula of C11H21NO and a molecular weight of 183.29 g/mol . This substance is part of a class of organic compounds featuring a cyclobutanol ring substituted with a 3,5-dimethylpiperidine group, a structure that is of significant interest in modern medicinal chemistry and drug discovery . The piperidine moiety is a prevalent feature in pharmaceuticals and biologically active molecules, often contributing to pharmacological activity and influencing the metabolic profile of a compound. The specific stereochemistry and three-dimensional structure of this molecule make it a valuable intermediate for the synthesis of more complex target molecules. Researchers may utilize this compound as a key building block in the development of new therapeutic agents, particularly in exploring structure-activity relationships (SAR). It is supplied strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)cyclobutan-1-ol

InChI

InChI=1S/C11H21NO/c1-8-5-9(2)7-12(6-8)10-3-4-11(10)13/h8-11,13H,3-7H2,1-2H3

InChI Key

QVKSUMDKMSBRSR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CCC2O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves several steps. One common method includes the reaction of cyclobutanone with 3,5-dimethylpiperidine in the presence of a reducing agent. The reaction conditions typically involve a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its piperidine moiety is a common feature in many biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the areas of pain management and neuroprotection.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, inflammation, and cell proliferation .

Comparison with Similar Compounds

Key Differences :

  • Heterocyclic Ring : The pyridinium ring (aromatic, positively charged) in this compound contrasts with the saturated piperidine ring in the target molecule. Pyridinium derivatives often exhibit enhanced solubility in polar solvents due to charge interactions, whereas piperidines are more lipophilic .
  • Cyclobutane Substituents: The presence of 3,4-dioxo and enolate groups in this compound introduces electrophilic character, enabling nucleophilic additions. In contrast, the cyclobutanol group in the target compound provides a hydroxyl group for hydrogen bonding or derivatization .
  • Molecular Weight: The pyridinium derivative has a lower molecular weight (203.19 g/mol vs.

Compounds from Pharmaceutical Catalogs

Examples from include:

  • 3,3'-Dimethyl-1,1'-diphenyl-1H,1'H-[4,4'-bipyrazole]-5,5'-diol : This bipyrazole diol features rigid aromatic systems and hydrogen-bonding hydroxyl groups. Unlike the target compound, its planar structure may limit membrane permeability but enhance stacking interactions in crystal lattices .
  • The target compound’s piperidine and cyclobutanol groups may offer different pharmacokinetic profiles due to altered lipophilicity and steric bulk .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol C₁₃H₂₃NO (est.) ~209.3 (est.) Cyclobutanol, piperidine Flexible piperidine, H-bond donor
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate C₁₁H₉NO₃ 203.19 Pyridinium, dioxo-enolate Charged, electrophilic
3,3'-Dimethyl-1,1'-diphenyl-[4,4'-bipyrazole]-5,5'-diol C₂₀H₁₈N₄O₂ 346.39 Bipyrazole, diol Rigid, aromatic
2-(4-Fluorophenyl)-1,3-di(triazol-1-yl)propan-2-ol C₁₃H₁₃FN₆O 296.29 Fluorophenyl, triazole, tertiary alcohol Metabolic stability, antifungal

Research Findings and Implications

  • Reactivity: The pyridinium derivative’s enolate group () facilitates reactions with electrophiles, whereas the target compound’s cyclobutanol may undergo oxidation or esterification .
  • Biological Activity: Triazole-containing analogs () are often bioactive due to their ability to mimic purine bases, suggesting that the target compound’s piperidine-cyclobutanol system could be optimized for receptor binding .

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular structure of this compound can be summarized as follows:

Property Details
Molecular Formula C11H19N
Molecular Weight 179.28 g/mol
IUPAC Name This compound
SMILES CC1(CN(C(C1)CC)C)C(C)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exhibit effects such as:

  • Receptor Modulation: It can act on neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition: Inhibitory effects on specific enzymes may lead to alterations in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties. For instance, it has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. It has been tested against various cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing non-malignant cells. This selectivity is crucial for developing targeted cancer therapies.

Study 1: Neuroprotective Potential

In a study examining the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells:

  • Methodology: Cells were treated with varying concentrations of the compound and exposed to oxidative stress.
  • Results: The compound significantly reduced cell death and increased cell viability compared to control groups.

Study 2: Anticancer Activity

A separate investigation assessed the anticancer efficacy of the compound against human breast cancer cell lines (MCF7):

  • Methodology: MCF7 cells were treated with different doses of the compound.
  • Results: The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against cancer cells.

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